N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide
Overview
Description
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.19434270 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties
Researchers have developed methods for synthesizing quinoline derivatives and explored their chemical properties, such as electrophilic substitution reactions and nucleophilic substitution. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by a series of reactions including treatment with Р2S5 and oxidation with potassium ferricyanide (El’chaninov & Aleksandrov, 2017).
Catalytic Cyclization
The palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to synthesize 5-methylfuro[3,2-c]quinolin-4(5H)-one showcases the compound's application in creating heterocyclic structures, optimizing yield through variations in catalyst, base, and solvent (Lindahl et al., 2006).
Structural Studies and Design Principles
Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized for structural studies, revealing helical structures stabilized by intramolecular hydrogen bonds, demonstrating design principles for creating stable helical conformations (Jiang et al., 2003).
Radioligand Visualization
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), indicating their use in medical imaging and diagnostics (Matarrese et al., 2001).
Photocatalytic and Antioxidant Activities
Furoquinoline derivatives were synthesized to study their effects on radical-induced oxidation of DNA, showcasing the potential of quinoline derivatives in antioxidant applications and DNA protection (Wang & Liu, 2012).
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(2)11-22(20(24)18-5-4-8-25-18)12-16-10-15-9-14(3)6-7-17(15)21-19(16)23/h6-7,9-10,13,18H,4-5,8,11-12H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVIXMXNGVZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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